molecular formula C15H17ClN2O2 B14445905 (1E)-N-(2,4-Dimethoxyphenyl)-1-(4-pyridinyl)ethanimine hydrochloride CAS No. 75273-84-6

(1E)-N-(2,4-Dimethoxyphenyl)-1-(4-pyridinyl)ethanimine hydrochloride

Cat. No.: B14445905
CAS No.: 75273-84-6
M. Wt: 292.76 g/mol
InChI Key: CZLBKONALGIXSK-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride is a chemical compound with the molecular formula C15H16N2O2ClH It is known for its unique structure, which includes a pyridine ring and dimethoxy groups attached to a benzenamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride typically involves the reaction of 2,4-dimethoxybenzenamine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding quinones or N-oxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and dimethoxy groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine
  • 2,4-Dimethoxy-N-(1-(3-pyridinyl)ethylene)benzenamine
  • 2,4-Dimethoxy-N-(1-(2-pyridinyl)ethylene)benzenamine

Uniqueness

2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride is unique due to its specific substitution pattern and the presence of the monohydrochloride salt. This enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

75273-84-6

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-pyridin-4-ylethanimine;hydrochloride

InChI

InChI=1S/C15H16N2O2.ClH/c1-11(12-6-8-16-9-7-12)17-14-5-4-13(18-2)10-15(14)19-3;/h4-10H,1-3H3;1H

InChI Key

CZLBKONALGIXSK-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C=C(C=C1)OC)OC)C2=CC=NC=C2.Cl

Origin of Product

United States

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